Ethyl 4-(methylsulfanyl)but-2-enoate
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Overview
Description
Ethyl 4-(methylsulfanyl)but-2-enoate is an organic compound characterized by the presence of an ester functional group and a sulfanyl group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylsulfanyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in the presence of a base. For example, the enolate ion of ethyl acetoacetate can be alkylated with methyl iodide to introduce the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfanyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylsulfanyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(methylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Ethyl 4-(methylsulfanyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with two methylsulfanyl groups.
Ethyl (2E)-3-(methylsulfanyl)prop-2-enoate: Similar structure but with a different position of the double bond and sulfanyl group
Properties
CAS No. |
61784-46-1 |
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Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
ethyl 4-methylsulfanylbut-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-9-7(8)5-4-6-10-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
VBDFLJHPLTYUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCSC |
Origin of Product |
United States |
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